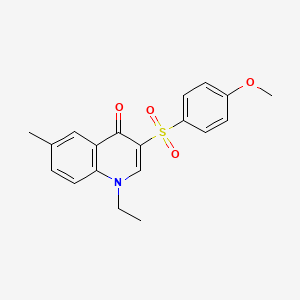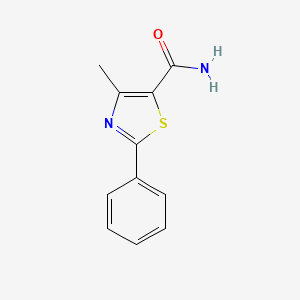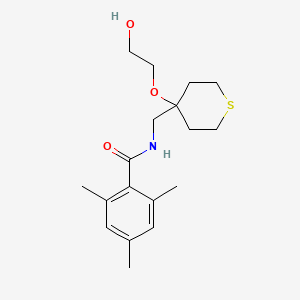![molecular formula C17H16N2O B2471748 N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 4753-09-7](/img/structure/B2471748.png)
N-[2-(1H-indol-3-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-indol-3-yl)ethyl]benzamide, commonly known as IEBA, is a synthetic compound that belongs to the class of indole-based compounds. IEBA has gained significant attention in the scientific community due to its potential applications in the field of medical research.
Wissenschaftliche Forschungsanwendungen
Alkaline Phosphatase Inhibition
Bi-heterocyclic benzamides, synthesized from a series of reactions involving 4-(1H-indol-3-yl)butanoic acid and various electrophiles, have been found to be potent inhibitors of alkaline phosphatase. This inhibition is significant for medicinal applications as it can aid in normal calcification of bones and teeth. The non-competitive inhibition of alkaline phosphatase by these compounds forms a stable enzyme-inhibitor complex, suggesting their potential as non-toxic medicinal scaffolds (Abbasi et al., 2019).
Molecular Structure Analysis
The indole nucleus is a crucial part of many natural and synthetic molecules with diverse biological activities. The structural elucidation of such compounds, including their crystal system, unit cell parameters, and molecular interactions, provides valuable insights into their biological interactions and potential therapeutic applications. These include interactions such as hydrogen bonding, which plays a significant role in molecular packing and stability (Geetha et al., 2019).
Anticancer Activity
Several derivatives of N-[2-(1H-indol-3-yl)ethyl]benzamide have been evaluated for their antiproliferative activity against various cancer cell lines. These compounds have shown potential as broad-spectrum anticancer agents, with some derivatives demonstrating significant cytotoxic action comparable to standard drugs like doxorubicin. Molecular docking studies indicate strong binding activity with proteins involved in cancer progression, suggesting their use in targeted cancer therapy (Vallri et al., 2020).
Urease Inhibition
Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have demonstrated potent inhibitory effects against the urease enzyme. These molecules show competitive inhibition with low Ki values, indicating strong binding to the enzyme. The mild cytotoxicity towards cell membranes implies that these molecules could be valuable therapeutic agents, potentially useful in treating diseases related to urease activity (Nazir et al., 2018).
Wirkmechanismus
Target of Action
It is synthesized from tryptamine and naproxen , which have known targets. Tryptamine derivatives play a fundamental role in the human body and are involved in the regulation and modulation of multiple processes within the central nervous system . Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .
Mode of Action
Given its synthesis from tryptamine and naproxen , it may combine the properties of both. Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine derivatives, on the other hand, are involved in various processes within the central nervous system .
Biochemical Pathways
It inhibits COX-1 and COX-2, catalysts of arachidonic acid conversion to prostaglandin G, the first step of synthesis of prostaglandins and thromboxanes .
Result of Action
Given its synthesis from tryptamine and naproxen , it may combine the properties of both. Naproxen has analgesic and anti-inflammatory effects , while tryptamine derivatives are involved in various processes within the central nervous system .
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-17(13-6-2-1-3-7-13)18-11-10-14-12-19-16-9-5-4-8-15(14)16/h1-9,12,19H,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEDBFKQSUUOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601103639 |
Source


|
| Record name | N-[2-(1H-indol-3-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601103639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201543 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
4753-09-7 |
Source


|
| Record name | N-[2-(1H-indol-3-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601103639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide](/img/structure/B2471666.png)
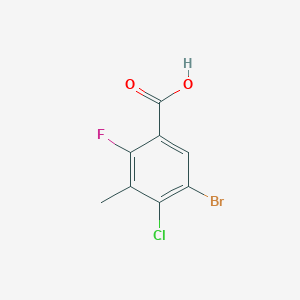
![5-(2-methylbenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2471671.png)
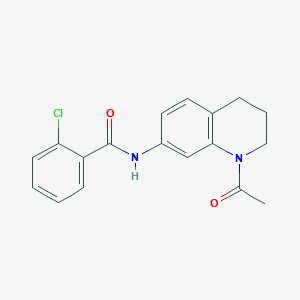
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2471674.png)
![8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2471675.png)
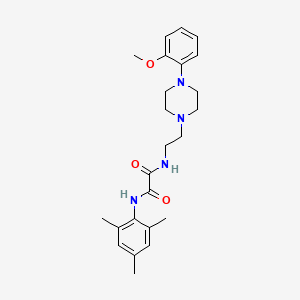
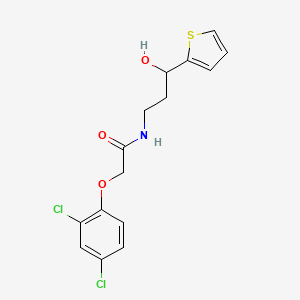
![N-benzyl-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2471680.png)
